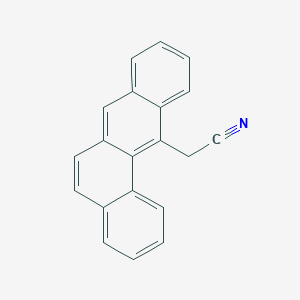
(Tetraphen-12-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tetraphen-12-yl)acetonitrile is a chemical compound with the molecular formula C20H13N. It is characterized by its complex structure, which includes multiple aromatic rings and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Tetraphen-12-yl)acetonitrile typically involves the reaction of tetraphenylene derivatives with acetonitrile under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions: (Tetraphen-12-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the nitrile group into other functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group into an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
(Tetraphen-12-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals
Mechanism of Action
The mechanism of action of (Tetraphen-12-yl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems.
Comparison with Similar Compounds
Tetraphenylene: Shares a similar aromatic structure but lacks the nitrile group.
Isophthalonitrile: Contains a nitrile group but has a different aromatic backbone.
Benzonitrile: A simpler aromatic nitrile with fewer rings
Uniqueness: (Tetraphen-12-yl)acetonitrile is unique due to its combination of multiple aromatic rings and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
78533-31-0 |
|---|---|
Molecular Formula |
C20H13N |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
2-benzo[a]anthracen-12-ylacetonitrile |
InChI |
InChI=1S/C20H13N/c21-12-11-19-17-7-3-2-6-15(17)13-16-10-9-14-5-1-4-8-18(14)20(16)19/h1-10,13H,11H2 |
InChI Key |
IWKUCOOGGSROOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14445172.png)

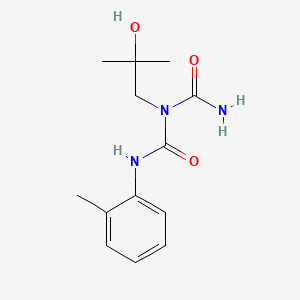
![Bicyclo[4.2.0]oct-3-ene-2,5-dione](/img/structure/B14445184.png)
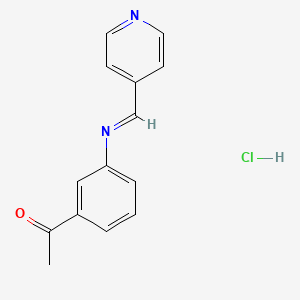

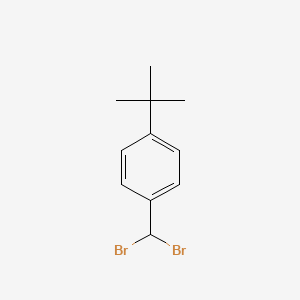


![2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one](/img/structure/B14445218.png)
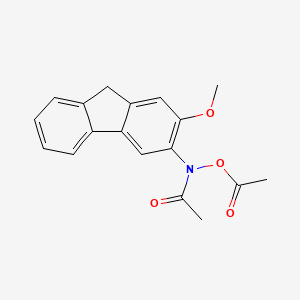
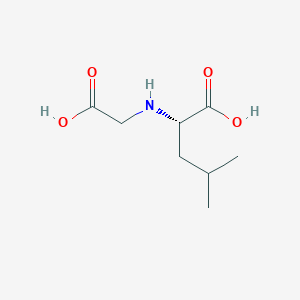
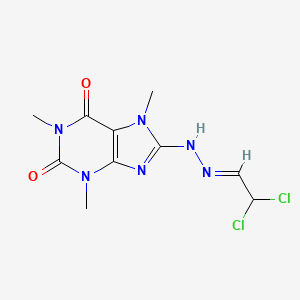
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
